1,4-Bis(4-fluorobenzyl)piperazine
Description
1,4-Bis(4-fluorobenzyl)piperazine is a bis-substituted piperazine derivative featuring two 4-fluorobenzyl groups attached to the nitrogen atoms of the piperazine ring.
Properties
Molecular Formula |
C18H20F2N2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,4-bis[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20F2N2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2 |
InChI Key |
ADDGKBOMXLUYET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis: The compound can be synthesized by reacting piperazine with 4-fluorobenzyl chloride or 4-fluorobenzyl bromide. The reaction typically occurs under basic conditions.
Reductive Amination: Another approach involves reductive amination of 4-fluorobenzaldehyde with piperazine using a reducing agent like sodium borohydride.
Industrial Production: While not widely produced industrially, 1,4-Bis(4-fluorobenzyl)piperazine can be prepared on a larger scale using the methods mentioned above.
Chemical Reactions Analysis
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzyl positions.
Oxidation/Reduction: Mild oxidation or reduction conditions can modify the benzyl groups.
4-Fluorobenzyl chloride/bromide: Used for the initial benzyl substitution.
Sodium borohydride: Employed in reductive amination.
- The primary product is 1,4-Bis(4-fluorobenzyl)piperazine itself.
Scientific Research Applications
Drug Synthesis
1,4-Bis(4-fluorobenzyl)piperazine serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have been utilized in the development of drugs targeting several medical conditions:
- Calcium Channel Blockers : This compound is involved in the synthesis of flunarizine and lomerizine, both of which are classified as calcium antagonists used to treat migraines. These drugs act by inhibiting calcium influx into cells, thereby reducing neuronal excitability and vascular tone .
- Psychostimulant Abuse Treatment : Research indicates that compounds derived from this compound exhibit potential as atypical dopamine transporter inhibitors. For instance, a derivative was shown to reduce the reinforcing effects of cocaine and methamphetamine in preclinical models, suggesting its utility in treating psychostimulant use disorders .
- Tyrosinase Inhibitors : The compound has been explored for its inhibitory effects on tyrosinase, an enzyme implicated in hyperpigmentation disorders. New derivatives have been synthesized that show significant inhibition of tyrosinase activity without cytotoxic effects on human cells .
Therapeutic Potential
The therapeutic applications of this compound extend to several areas:
- Neurodegenerative Diseases : Some derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may help rectify metabolic dysfunctions associated with amyloid precursor protein metabolism .
- Anti-obesity Agents : A specific derivative has been identified as a selective inverse agonist for cannabinoid receptor type 1 (CB1), indicating potential use as an anti-obesity drug with fewer psychiatric side effects compared to existing treatments .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound derivatives:
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or other molecular interactions. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Antimicrobial Activity
- Piperazines bearing 1,3,4-thiadiazole groups (e.g., C₂₂H₂₂N₆S₄) demonstrated broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli .
- Chlorodithiolone derivatives (e.g., C₈H₆Cl₂N₂S₄) showed selective inhibition of bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis .
Antimalarial and Antitumor Activity
- 1,4-Bis(3-aminopropyl)piperazine derivatives exhibited potent antimalarial activity (IC₅₀: 1.2 µM) by inhibiting β-hematin formation in Plasmodium falciparum .
- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives (e.g., compound 4d) showed 90% inhibition of HL-60 leukemia cells at 10 µM .
Substituent-Driven Property Variations
- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 1-(4-fluorobenzyl)piperazine) are associated with enhanced metabolic stability and blood-brain barrier penetration compared to chlorinated analogs (e.g., 1,4-bis(4-chlorobenzhydryl)piperazine) .
- Aminoalkyl vs. Acyl Groups: Aminoalkyl-substituted piperazines (e.g., 1,4-bis(3-aminopropyl)piperazine) exhibit higher solubility and bioactivity in aqueous systems, whereas acylated derivatives (e.g., NBMP) are tailored for polymer chemistry .
Q & A
Q. What are the recommended synthetic routes for 1,4-Bis(4-fluorobenzyl)piperazine, and how can purity be optimized?
The synthesis typically involves a nucleophilic substitution reaction between piperazine and 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride or bromide) under reflux in a polar aprotic solvent like acetonitrile or DMF. A molar ratio of 1:2 (piperazine:4-fluorobenzyl halide) ensures bis-alkylation. To optimize purity:
- Use excess base (e.g., K₂CO₃) to neutralize HX byproducts .
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
- Confirm purity using HPLC (>98%) and characterize via ¹H/¹³C NMR (e.g., singlet for piperazine protons at δ 2.5–3.0 ppm) .
Q. How can the molecular conformation of this compound be determined experimentally and computationally?
- X-ray crystallography : Co-crystallize with a suitable solvent (e.g., methanol) and analyze using SHELX software for structure refinement . Symmetry-related piperazine rings may adopt chair or boat conformations depending on steric effects .
- Computational methods : Perform conformational analysis with Spartan06 using the AM1 semi-empirical method. Compare relative energies of conformers; the lowest-energy structure is likely dominant .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for fluorobenzyl groups) and piperazine backbone signals.
- FT-IR : Confirm C-F stretches at ~1220 cm⁻¹ and piperazine N-H bends (if protonated) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (m/z ~357 for [M+H]⁺) .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with biological targets like DNA or enzymes?
- Target selection : Use databases like PDB (e.g., DNA: 1BNA; enzymes: Tyrosinase) .
- Docking workflow :
- Prepare ligand (optimize geometry at B3LYP/6-31G* level).
- Define binding site (40Å × 40Å × 40Å grid) in AutoDock Vina .
- Analyze binding affinities (ΔG ≤ -7 kcal/mol suggests strong interaction) and interaction types (e.g., pi-alkyl, hydrogen bonds) .
- Validation : Compare with control ligands (e.g., cisplatin for DNA) .
Q. How do structural modifications (e.g., substituent position) affect the bioactivity of this compound derivatives?
- Electron-withdrawing groups (EWGs) : Para-fluoro substituents enhance DNA intercalation via increased electron deficiency, improving binding affinity .
- Steric effects : Ortho-substituents reduce activity due to hindered DNA minor groove access .
- Case study : Derivatives with 4-fluorobenzyl groups show higher tyrosinase inhibition (IC₅₀ ~0.48 μM) vs. non-fluorinated analogs .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Assay standardization :
- Use consistent substrate concentrations (e.g., L-DOPA for tyrosinase) .
- Control pH/temperature (e.g., pH 6.8 for DNA binding assays) .
- Statistical validation : Perform triplicate experiments with ANOVA analysis (p < 0.05) .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Methodological Tables
Q. Table 1: Computational Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Predominant Interaction |
|---|---|---|
| Chair | 0.0 | Van der Waals |
| Boat | 2.1 | Steric hindrance |
| Data derived from AM1 calculations in Spartan06 . |
Q. Table 2: Binding Affinities of this compound Derivatives
| Target | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| DNA (1BNA) | -7.5 | Pi-alkyl (DG4), H-bond (DA6) |
| Tyrosinase | -8.2 | Halogen bond (4-F), H-bond (His263) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
